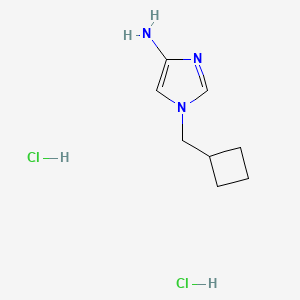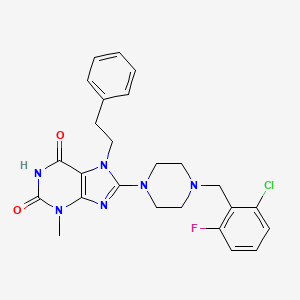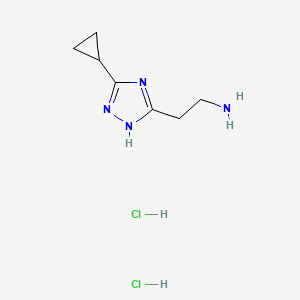
4-bromo-1-isopropyl-5-methyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-1-isopropyl-5-methyl-1H-pyrazole is a pyrazole derivative . It is a heteroaryl halide and its cyanation in the presence of palladium catalysts has been reported . It is also reported to react with titanium tetrachloride to afford binary adducts .
Synthesis Analysis
The synthesis of pyrazole derivatives involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system . In one case, the first isocyanate is blocked by the blocking agent and then reacted with a polyol to form polyurethanes .Molecular Structure Analysis
The molecular structure of 4-bromo-1-isopropyl-5-methyl-1H-pyrazole is characterized by a 5-membered ring structure made up of three carbon atoms and two nitrogen atoms in close proximity .Chemical Reactions Analysis
Pyrazoles undergo various chemical reactions. For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles . One-pot condensations of ketones, aldehydes and hydrazine monohydrochloride readily formed pyrazoline intermediates under mild conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-bromo-1-isopropyl-5-methyl-1H-pyrazole include a boiling point of 213.5±13.0 °C and a density of 1.49±0.1 g/cm3 .Applications De Recherche Scientifique
Organometallic Methods and Regioflexible Conversion
Modern organometallic methods facilitate the regioflexible conversion of simple heterocyclic starting materials, such as 4-bromo-1-methyl-5-(trifluoromethyl)pyrazole, into diverse isomers and congeners. This flexibility in chemical reactions demonstrates the potential of compounds like 4-bromo-1-isopropyl-5-methyl-1H-pyrazole in synthetic organic chemistry (Schlosser, Volle, Leroux, & Schenk, 2002).
Antibacterial and Antifungal Activities
Research indicates that derivatives of pyrazoles, such as 4-bromo-1-isopropyl-5-methyl-1H-pyrazole, exhibit significant antibacterial and antifungal properties. These compounds have been tested against various bacterial and fungal strains, showing promising results in combating microbial infections (Pundeer et al., 2013).
Tautomerism Studies
The study of tautomerism in pyrazoles, including 4-bromo substituted 1H-pyrazoles, has been conducted using spectroscopic methods and X-ray crystallography. This research is crucial for understanding the chemical behavior and structural dynamics of pyrazole derivatives (Trofimenko et al., 2007).
Directed Lithiation and Functionalization
Directed lithiation of compounds like 4-bromo-1-phenyl-sulphonylpyrazole, a related compound, enables the selective functionalization of pyrazoles. This process leads to the synthesis of disubstituted pyrazoles, indicating potential applications of 4-bromo-1-isopropyl-5-methyl-1H-pyrazole in the creation of variously substituted pyrazoles (Heinisch, Holzer, & Pock, 1990).
Photophysical and Quantum Chemical Analysis
Studies involving geometrical isomers of pyrazoline derivatives, such as 4-bromo substituted 1H-pyrazoles, have been conducted. These studies utilize photophysical and quantum chemical analysis to understand the behavior of these compounds in different media (Mati et al., 2012).
Catalytic Applications
Research involving the use of optically active pyrazole derivatives in catalytic processes, like asymmetric allylic alkylation, suggests potential catalytic applications for 4-bromo-1-isopropyl-5-methyl-1H-pyrazole (Bovens, Togni, & Venanzi, 1993).
Mécanisme D'action
Target of Action
Pyrazole derivatives are known to interact with various biological targets, including enzymes and receptors, depending on their specific substitutions .
Mode of Action
It’s known that pyrazole derivatives can act as inhibitors of certain enzymes . The bromine atom in the 4-position could potentially enhance the compound’s reactivity, allowing it to form covalent bonds with its targets .
Biochemical Pathways
Pyrazole derivatives are known to be involved in a variety of biological processes, including the inhibition of oxidative phosphorylation .
Pharmacokinetics
It’s known that the compound is slightly soluble in water , which could affect its bioavailability
Result of Action
It’s known that pyrazole derivatives can exhibit a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-bromo-1-isopropyl-5-methyl-1H-pyrazole. For instance, the compound’s solubility in water and its stability under various conditions can affect its bioavailability and efficacy
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-bromo-5-methyl-1-propan-2-ylpyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrN2/c1-5(2)10-6(3)7(8)4-9-10/h4-5H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODWXMADXDUAWSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C(C)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-1-isopropyl-5-methyl-1H-pyrazole | |
CAS RN |
1506667-04-4 |
Source


|
| Record name | 4-bromo-1-isopropyl-5-methyl-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-ethoxyethyl)-1,7-dimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2842376.png)


![N-(4-ethylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2842382.png)
![(Z)-ethyl 2-((4-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2842383.png)
![2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2842384.png)




![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(N-butyl-N-methylsulfamoyl)benzamide](/img/structure/B2842392.png)
![2-(4-ethoxyphenyl)-5-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2842393.png)
![6-fluoro-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2842395.png)
![N-{4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]phenyl}-3,5-bis(trifluoromethyl)benzenecarboxamide](/img/structure/B2842397.png)